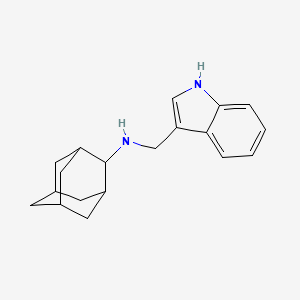

2-adamantyl(1H-indol-3-ylmethyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Adamantane derivatives, including compounds similar to "2-adamantyl(1H-indol-3-ylmethyl)amine," are known for their significant chemical stability and unique molecular framework. These compounds have been extensively studied for their potential applications in various fields due to their unique physical and chemical properties.

Synthesis Analysis

Adamantane derivatives are synthesized through various methods. For instance, the synthesis of adamantane-1,3,4-thiadiazole hybrids involves combining adamantane with thiadiazole derivatives to obtain compounds with different substitutions, showcasing the versatility in synthesizing adamantane derivatives (El-Emam et al., 2020).

Molecular Structure Analysis

The molecular structure of adamantane derivatives reveals different orientations of the amino group and significant intra- and intermolecular interactions. Quantum theory of atoms-in-molecules (QTAIM) approach and Hirshfeld surface analysis are often used to characterize these interactions, highlighting the complex nature of these molecules' structures (El-Emam et al., 2020).

Chemical Reactions and Properties

Adamantane derivatives undergo various chemical reactions, leading to a wide range of compounds with diverse properties. For example, reactions with iodoethane or chlorides can yield substituted oxadiazoles, demonstrating the reactive versatility of the adamantane scaffold (El-Emam et al., 2004).

Physical Properties Analysis

The physical properties of adamantane derivatives, such as crystal structure and thermal behavior, are influenced by non-covalent interactions and substitutions. Studies on various adamantane-containing compounds have shown that these molecules can form different supramolecular constructs, affected by halogen substitutions and the strength of N–H⋯N hydrogen bonds (El-Emam et al., 2020).

Aplicaciones Científicas De Investigación

Noncovalent Interactions in Adamantane Derivatives

El-Emam et al. (2020) synthesized three adamantane-1,3,4-thiadiazole hybrid derivatives to assess their noncovalent interactions using crystallography and quantum theory. These derivatives exhibit significant noncovalent interactions, crucial for understanding the stabilization mechanisms of adamantane-containing compounds in crystalline structures (El-Emam et al., 2020).

Catalytic Hydroxylation of Alkanes

Sankaralingam and Palaniandavar (2014) explored diiron(III) complexes with tridentate 3N ligands, including adamantane, as functional models for methane monooxygenases. These complexes demonstrated efficient catalysis in the selective hydroxylation of alkanes, highlighting the potential of adamantane derivatives in synthetic chemistry (Sankaralingam & Palaniandavar, 2014).

Palladium-Catalyzed Arylation of Adamantyl Scaffold

Lao et al. (2015) reported on a palladium-catalyzed C–H functionalization strategy for the arylation of the adamantyl scaffold, crucial for drug development. This methodology provides access to arylated adamantyl compounds, showcasing the versatility of adamantane in pharmacophore modification (Lao et al., 2015).

Synthesis of 1-Adamantylhydrazine

Bossmann et al. (2020) detailed a one-pot synthesis of 1-adamantylhydrazine, a precursor for various biologically active compounds. The synthesis leverages the medicinal properties of the adamantyl group, underscoring its importance in drug design (Bossmann et al., 2020).

Antiparkinsonian Activity of Adamantyl Derivatives

Kumar et al. (2010, 2011) synthesized new adamantyl thiazolidinonyl/azetidinonyl indole derivatives with potential antiparkinsonian activity. These compounds highlight the therapeutic potential of adamantane derivatives in treating neurological conditions (Kumar et al., 2010) (Kumar et al., 2011).

Direcciones Futuras

The development of efficient methods for the synthesis of amino derivatives of 2-substituted adamantane seems to be an urgent task . The potential pharmacological activity of the synthesized compounds shows that they can have antiviral, analgesic, and antidiabetic activity . This suggests that 2-adamantyl(1H-indol-3-ylmethyl)amine and related compounds could have significant potential in the development of new therapeutic agents.

Propiedades

IUPAC Name |

N-(1H-indol-3-ylmethyl)adamantan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2/c1-2-4-18-17(3-1)16(10-20-18)11-21-19-14-6-12-5-13(8-14)9-15(19)7-12/h1-4,10,12-15,19-21H,5-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZUIRPTVJRQQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NCC4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[(2-anilino-5-pyrimidinyl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5524637.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-fluorobenzylidene)acetohydrazide](/img/structure/B5524641.png)

![ethyl 2-[(4-ethoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B5524657.png)

![2,4-dichloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5524660.png)

![N-[rel-(3R,4S)-1-cyclopentyl-4-cyclopropyl-3-pyrrolidinyl]-4,4,4-trifluorobutanamide hydrochloride](/img/structure/B5524668.png)

![2,2-dimethyl-5-(2-quinolinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5524699.png)

![9-(5-acetylpyridin-2-yl)-2-benzyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524713.png)

![1-(3-chlorophenyl)-5-methyl-4-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-2-piperazinone](/img/structure/B5524728.png)

![(1R*,5R*)-6-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5524733.png)

![N-[1-(4-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5524734.png)

![{4-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5524742.png)